Emission Wavelength Shift for Deep-Tissue Imaging
4-(Dimethylamino)biphenyl, when incorporated into a firefly luciferin analog, exhibits a bioluminescence emission maximum at 675 nm. This wavelength is within the near-infrared (NIR) biological window (650–900 nm), which is optimal for deep-tissue bioimaging due to low absorption and scattering by biological tissues [1]. In contrast, the chemiluminescence of the corresponding methyl ester analog, which lacks the biphenyl core's conformational flexibility at the active site, is limited to 500 nm [1].
| Evidence Dimension | Bioluminescence Emission Wavelength |
|---|---|
| Target Compound Data | 675 nm |
| Comparator Or Baseline | 500 nm (methyl ester analog of the same biphenyl-type luciferin) |
| Quantified Difference | Bathochromic shift of +175 nm (35% increase) |
| Conditions | In vitro bioluminescence assay using firefly luciferase |
Why This Matters
This 175 nm bathochromic shift into the NIR window is critical for enabling deep-site, non-invasive imaging of living animals, a capability not possible with the 500 nm emitting analog.
- [1] Kiyama, R., et al. (2013). Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophore. Tetrahedron, 69(46), 9726-9734. View Source
